molecular formula C15H14ClN3 B3036296 2-(2-chloropyridin-3-yl)-1,5,6-trimethyl-1H-1,3-benzodiazole CAS No. 339100-74-2

2-(2-chloropyridin-3-yl)-1,5,6-trimethyl-1H-1,3-benzodiazole

Cat. No.: B3036296
CAS No.: 339100-74-2
M. Wt: 271.74 g/mol
InChI Key: QLCLPPBTPPBHMA-UHFFFAOYSA-N
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Description

2-(2-chloropyridin-3-yl)-1,5,6-trimethyl-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloropyridin-3-yl)-1,5,6-trimethyl-1H-1,3-benzodiazole typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The choice of boronic acid and halogenated pyridine, as well as the optimization of reaction conditions, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloropyridin-3-yl)-1,5,6-trimethyl-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: N-oxides of the original compound.

Mechanism of Action

The mechanism of action of 2-(2-chloropyridin-3-yl)-1,5,6-trimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloropyridin-3-yl)-1,5,6-trimethyl-1H-1,3-benzodiazole is unique due to the combination of the pyridine and benzodiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in both chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)-1,5,6-trimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3/c1-9-7-12-13(8-10(9)2)19(3)15(18-12)11-5-4-6-17-14(11)16/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCLPPBTPPBHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-chloropyridin-3-yl)-1,5,6-trimethyl-1H-1,3-benzodiazole
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2-(2-chloropyridin-3-yl)-1,5,6-trimethyl-1H-1,3-benzodiazole
Reactant of Route 3
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2-(2-chloropyridin-3-yl)-1,5,6-trimethyl-1H-1,3-benzodiazole
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2-(2-chloropyridin-3-yl)-1,5,6-trimethyl-1H-1,3-benzodiazole
Reactant of Route 5
2-(2-chloropyridin-3-yl)-1,5,6-trimethyl-1H-1,3-benzodiazole
Reactant of Route 6
2-(2-chloropyridin-3-yl)-1,5,6-trimethyl-1H-1,3-benzodiazole

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